molecular formula C21H30ClN3O2S B2878550 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride CAS No. 1351642-73-3

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride

Cat. No.: B2878550
CAS No.: 1351642-73-3
M. Wt: 424
InChI Key: DISWAEBGNFATFM-UHFFFAOYSA-N
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Description

  • The phenyl group with an isopropylthio substituent is introduced via a nucleophilic substitution reaction.
  • Reaction conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF).
  • Formation of the Hydrochloride Salt:

    • The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
    • Reaction conditions: Room temperature, followed by crystallization.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis steps to accommodate large-scale production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride typically involves multiple steps:

    • Formation of the Isoxazole Ring:

      • The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.
      • Reaction conditions: Mild heating in the presence of an acid catalyst.
    • Synthesis of the Piperazine Derivative:

      • The piperazine moiety is introduced by reacting piperazine with an appropriate alkylating agent.
      • Reaction conditions: Reflux in an organic solvent such as dichloromethane.
    • Coupling of the Isoxazole and Piperazine Units:

      • The isoxazole derivative is coupled with the piperazine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
      • Reaction conditions: Room temperature in an inert atmosphere.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:

      Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild heating.

      Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to mild heating.

      Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine); room temperature to mild heating.

    Major Products:

      Oxidation: Sulfoxide or sulfone derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Nitro or halogenated derivatives of the phenyl ring.

    Scientific Research Applications

    1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride has several scientific research applications:

      Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety, which is common in many psychoactive drugs.

      Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways, given its complex structure that can interact with various biological targets.

      Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

      Industrial Applications: Potential use in the synthesis of more complex organic molecules due to its reactive functional groups.

    Mechanism of Action

    The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The isoxazole ring may contribute to the compound’s binding affinity and specificity, while the phenyl group with the isopropylthio substituent can influence the compound’s lipophilicity and membrane permeability.

    Comparison with Similar Compounds

    • 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(4-(methylthio)phenyl)ethanone hydrochloride
    • 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(4-(ethylthio)phenyl)ethanone hydrochloride

    Comparison:

    • Structural Differences: The similar compounds differ mainly in the substituents on the phenyl ring and the piperazine moiety. These differences can significantly affect their pharmacological properties and biological activities.
    • Unique Features: 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride is unique due to the presence of the isoxazole ring, which is less common in similar compounds. This ring can enhance the compound’s stability and binding affinity to certain biological targets.
    • Pharmacological Profile: The unique combination of functional groups in this compound may result in a distinct pharmacological profile, potentially offering advantages in terms of efficacy and selectivity for specific therapeutic targets.

    Properties

    IUPAC Name

    1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H29N3O2S.ClH/c1-15(2)27-19-7-5-18(6-8-19)13-21(25)24-11-9-23(10-12-24)14-20-16(3)22-26-17(20)4;/h5-8,15H,9-14H2,1-4H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DISWAEBGNFATFM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H30ClN3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    424.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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